The compound with the molecular formula C15H13FN4O3 is a member of the 1,2,3-triazole family, which is a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by its unique structure and properties, making it of interest in various scientific fields, including medicinal chemistry and materials science.
This compound is classified under organic compounds and specifically falls into the category of triazole derivatives. Triazoles are known for their biological activity and are often utilized in pharmaceuticals due to their ability to interact with various biological targets. The presence of fluorine (F) in its structure may enhance its pharmacological profile and bioavailability.
The synthesis of C15H13FN4O3 can be achieved through several methodologies commonly used for triazole derivatives:
These methods typically involve starting materials such as aryl azides and acetylacetone or other suitable alkynes, often conducted in solvents like ethanol or dimethyl sulfoxide under controlled temperatures.
C15H13FN4O3 can undergo various chemical reactions typical for triazole compounds:
These reactions are crucial for modifying the compound's properties for specific applications in drug development or material science.
The mechanism of action for compounds like C15H13FN4O3 often involves interaction with biological macromolecules such as proteins or nucleic acids. The triazole moiety can participate in hydrogen bonding and π-π stacking interactions, which are essential for binding to target sites.
Quantitative structure-activity relationship (QSAR) studies often guide modifications to enhance efficacy against specific targets.
C15H13FN4O3 has several scientific uses:
C₁₅H₁₃FN₄O₃ belongs to the pyrazolo[3,4-d]pyrimidine family, a bicyclic heterocyclic system featuring fused pyrazole and pyrimidine rings. Its core scaffold incorporates a pyridine ring, resulting in a tricyclic system with distinct electronic properties. The fluorine atom is typically attached to an aromatic ring (e.g., fluorophenyl or fluoropyridyl), enhancing metabolic stability and target binding affinity. The oxygen atoms often exist as carbonyl groups or ether linkages, contributing to hydrogen-bonding interactions. This molecular architecture positions C₁₅H₁₃FN₄O₃ within the broader class of fluorinated nitrogenous heterocycles, which constitute >20% of marketed pharmaceuticals and exhibit enhanced bioavailability and receptor affinity [4] [7].
Table 1: Structural Components of C₁₅H₁₃FN₄O₃ and Their Roles
Component | Structural Feature | Medicinal Chemistry Role |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | Bicyclic 5-6 fused system | ATP-competitive kinase inhibition; Nucleic acid mimicry |
Fluorine | Aryl-F bond | Metabolic stabilization; Enhanced membrane permeability |
Pyridine | Nitrogen heterocycle | Basicity modulation; Metal coordination |
Oxygen groups | C=O / C-O-C | Hydrogen-bond acceptor; Solubility enhancement |
The strategic inclusion of fluorine in heterocycles dates to the 1954 approval of fludrocortisone, the first fluorinated drug. Since then, >300 fluorinated drugs have been approved, with fluorinated heterocycles comprising ~30% of recent blockbusters (e.g., Lenacapavir, Oteseconazole) [4] [7]. The evolution of C₁₅H₁₃FN₄O₃-like scaffolds emerged from two key trends:
Table 2: Milestones in Fluorinated Heterocycle Drug Development
Era | Example Drug | Heterocycle Class | Therapeutic Area |
---|---|---|---|
1954 | Fludrocortisone | Fluorosteroid | Endocrinology |
1987 | Fluoroquinolones | Fluoroquinolone | Antibacterial |
2000s | Sitagliptin | Fluorinated triazolopiperazine | Antidiabetic |
2022 | Lenacapavir | Fluorinated pyridine | Antiviral (HIV) |
The pyrazolo[3,4-d]pyrimidine core in C₁₅H₁₃FN₄O₃ is a privileged scaffold due to its:
Table 3: Biological Targets of Pyrazolo[3,4-d]pyrimidine Derivatives
Biological Target | Example Compound | Activity | Mechanistic Insight |
---|---|---|---|
EGFR Kinase (T790M mutant) | Compound 73 [2] | IC₅₀ < 0.3 nM | Fluorophenyl group occupies hydrophobic pocket II |
VEGFR-2 | Derivative 72 [2] | IC₅₀ = 88 nM (cell-based) | Trifluoromethyl pyridine enhances hinge-region H-bonding |
HIV Capsid Protein | Lenacapavir [4] | Picomolar inhibition | Difluorobenzyl stabilizes CA1 hydrophobic pocket |
CYP51 (Fungal) | Oteseconazole [4] | Nanomolar inhibition | Tetrazole-fluoromethyl linker confers selectivity |
The integration of pyridine (e.g., as in nicotinamide mimics) further augments these effects by introducing additional hydrogen-bonding vectors and modulating log D values. Combined with fluorine’s electron-withdrawing effects, C₁₅H₁₃FN₄O₃ derivatives achieve unparalleled selectivity for oncological and infectious disease targets [2] [4].
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9